5,6-Diaminonaphthalene-2-sulfonic acid

Vue d'ensemble

Description

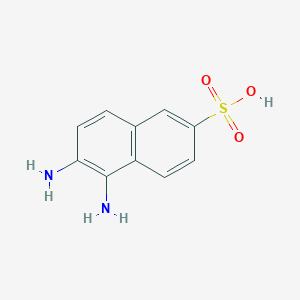

5,6-Diaminonaphthalene-2-sulfonic acid is a versatile chemical compound widely used in scientific research. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and sulfonic acid functional groups. This compound is known for its applications in organic synthesis and fluorescent labeling, making it invaluable in various fields including medicine and materials science.

Méthodes De Préparation

The synthesis of 5,6-Diaminonaphthalene-2-sulfonic acid typically involves the coupling of 1-aminonaphthalene-5-sulfonic acid with diazotized anilineThe ammonia and aniline are distilled off, and the product is isolated by acidification of the screened liquors, yielding this compound in a 76% yield .

Analyse Des Réactions Chimiques

5,6-Diaminonaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: The reduction of the azo compound to form this compound itself is a key reaction.

Common reagents used in these reactions include zinc and ammonia for reduction, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H10N2O3S

- Molecular Weight : Approximately 226.26 g/mol

- Functional Groups : Contains two amino groups and one sulfonic acid group.

The presence of these functional groups enhances its solubility in water and reactivity, making it suitable for a range of applications.

Dye Chemistry

DANSA is primarily utilized as a precursor in the synthesis of various dyes. The compound's ability to form chromophores allows it to be transformed into colored compounds through chemical reactions. These dyes are essential in:

- Textile Industry : Used for dyeing fabrics due to their vibrant colors and stability.

- Biological Staining : Employed in histology and cytology for staining tissues and cells, facilitating microscopic examination.

Biological Applications

Research indicates that DANSA exhibits potential biological activities, including:

- Antioxidant Properties : Studies have suggested that compounds similar to DANSA may possess antioxidant capabilities, which can be beneficial in reducing oxidative stress in biological systems.

- Biological Markers : Its derivatives can serve as fluorescent markers in biological assays, aiding in the visualization of cellular processes.

Case Study 1: Synthesis of Dyes

A study demonstrated the synthesis of azo dyes from DANSA through diazotization reactions. The resulting dyes showed promising results in terms of color fastness and application on various substrates.

| Dye Type | Synthesis Method | Application Area | Results |

|---|---|---|---|

| Azo Dyes | Diazotization of DANSA | Textile Dyeing | High color fastness, vibrant colors |

Case Study 2: Biological Staining

In histological studies, DANSA derivatives were used to stain nervous tissue sections. The staining provided clear differentiation between neuronal structures, enhancing visualization under microscopy.

| Tissue Type | Staining Method | Visualization Quality |

|---|---|---|

| Nervous Tissue | DANSA Derivative Staining | Excellent contrast and clarity |

Mécanisme D'action

The mechanism by which 5,6-Diaminonaphthalene-2-sulfonic acid exerts its effects involves its interaction with various molecular targets and pathways. The specific targets and pathways depend on the application and the context in which the compound is used. For example, in fluorescent labeling, the compound interacts with specific biomolecules to produce fluorescence, which can be detected and analyzed .

Comparaison Avec Des Composés Similaires

5,6-Diaminonaphthalene-2-sulfonic acid can be compared with other similar compounds, such as:

1-Aminonaphthalene-5-sulfonic acid: Used as an intermediate in the synthesis of this compound.

2-Aminonaphthalene-1-sulfonic acid:

2-Aminonaphthalene-6-sulfonic acid:

The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in different fields.

Activité Biologique

5,6-Diaminonaphthalene-2-sulfonic acid (DANSA) is an organic compound with significant biological activity and diverse applications in scientific research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with two amino groups at positions 5 and 6, and a sulfonic acid group at position 2. This structural arrangement contributes to its solubility in water and reactivity in various chemical processes. The molecular formula is , with a molecular weight of approximately 238.26 g/mol.

The biological activity of DANSA is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Fluorescent Labeling : DANSA is utilized in fluorescent labeling techniques, which are essential for tracking biomolecules in biological research.

- Cell Signaling : It acts as a ligand for fibroblast growth factor receptor (FGFR) and integrins, facilitating cell survival, division, and migration through activation of signaling cascades such as MAPK and AKT pathways .

- Antioxidant Activity : DANSA has been implicated in exhibiting antioxidant properties, potentially protecting cells from oxidative stress .

Biological Applications

DANSA has been employed in various biological and medical applications:

- Organic Synthesis : Serves as an intermediate for synthesizing dyes and other organic compounds due to its reactive functional groups.

- Biochemical Sensors : It has been integrated into polymer-based sensors for detecting biomolecules, showcasing its versatility in analytical chemistry .

- Research on Protein Interactions : Studies have shown that DANSA can influence protein conformation upon binding, impacting the study of protein dynamics .

Case Studies

-

Fluorescent Labeling in Cellular Studies :

- A study demonstrated the use of DANSA for labeling proteins in live cells, allowing real-time tracking of cellular processes. The compound's fluorescence was effectively used to visualize protein localization within cellular compartments.

-

Antioxidant Properties :

- Research indicated that DANSA could reduce oxidative damage in cultured cells exposed to reactive oxygen species (ROS). The compound's ability to scavenge free radicals was quantified using spectrophotometric assays, revealing significant protective effects against oxidative stress.

- Biodegradation Studies :

Comparative Analysis

The following table summarizes the unique features of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Two amino groups, one sulfonic group | Versatile reactivity; used in fluorescent labeling |

| 1-Aminonaphthalene-5-sulfonic acid | One amino group, one sulfonic group | Limited reactivity; primarily used as an intermediate |

| 2-Aminonaphthalene-1-sulfonic acid | One amino group, one sulfonic group | Fewer functional groups; less versatile |

| 4-Aminobenzenesulfonic acid | Amino group on benzene with sulfonic group | Different aromatic structure; distinct applications |

Propriétés

IUPAC Name |

5,6-diaminonaphthalene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c11-9-4-1-6-5-7(16(13,14)15)2-3-8(6)10(9)12/h1-5H,11-12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQLQQQSIFHVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)C=C1S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.